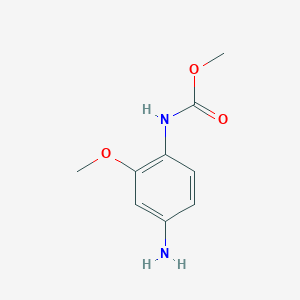

Methyl (4-amino-2-methoxyphenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(4-amino-2-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-8-5-6(10)3-4-7(8)11-9(12)14-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZPQFJDIBOLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Importance of Methyl 4 Amino 2 Methoxyphenyl Carbamate As a Key Intermediate

Structural Features Enabling Diverse Chemical Transformations

The synthetic versatility of this compound stems from the distinct reactivity of its three key functional groups positioned on the benzene (B151609) ring. The specific 1,2,4-substitution pattern creates a unique electronic and steric environment that can be exploited for various transformations.

Primary Aromatic Amine (-NH₂ at C4): This group is a potent nucleophile and a versatile functional handle. It can readily undergo acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. mdpi.com Crucially, it can also be converted into a diazonium salt, which is an exceptionally versatile intermediate for introducing a wide array of other functional groups onto the aromatic ring through reactions like the Sandmeyer reaction.

Methoxy (B1213986) Group (-OCH₃ at C2): As a strong electron-donating group, the methoxy substituent activates the aromatic ring, making it more susceptible to electrophilic substitution. It directs incoming electrophiles primarily to the positions ortho and para to itself.

The arrangement of the carbamate and the methoxy group adjacent to the primary amine makes the molecule an o-phenylenediamine (B120857) derivative, a classic precursor for the synthesis of benzimidazoles. tubitak.gov.tr

Below is an interactive table detailing the potential chemical transformations for each functional group of the compound.

| Functional Group | Position | Potential Reactions | Resulting Structures |

| Primary Amine | C4 | Diazotization, Acylation, Alkylation, Schiff Base Formation | Diazonium Salts, Amides, Secondary/Tertiary Amines, Imines |

| Methoxy Group | C2 | Ring Activation, Directing Group | Ortho/Para Substituted Products |

| Methyl Carbamate | C1 | Hydrolysis, Directed Metallation | Amino Group, Lithiated Intermediates |

| Aromatic Ring | - | Electrophilic Aromatic Substitution, Cyclocondensation | Substituted Aromatics, Heterocycles (e.g., Benzimidazoles) |

Contribution to the Synthesis of Complex Molecular Architectures

The true value of this compound as an intermediate lies in its ability to serve as a cornerstone for building complex molecular architectures, particularly heterocyclic ring systems. The presence of vicinal amino and carbamate/methoxy groups allows for cyclocondensation reactions to form fused ring systems.

Specifically, its structure as a substituted o-phenylenediamine derivative makes it an ideal precursor for the synthesis of the benzimidazole (B57391) scaffold. tubitak.gov.tr Benzimidazoles are a prominent class of heterocyclic compounds found in a vast number of pharmacologically active molecules. ekb.egepa.gov Many anthelmintic drugs, such as fenbendazole (B1672488) and oxfendazole, are built upon a benzimidazole carbamate core. researchgate.netnih.gov While the direct synthesis of these specific drugs may proceed through other intermediates, the structural motif of this compound makes it a highly relevant building block for creating novel analogues and other complex benzimidazole derivatives for applications in medicinal chemistry and materials science. tubitak.gov.trepa.gov

The synthesis of substituted benzimidazoles often involves the reaction of an o-phenylenediamine with reagents like 1,3-dicarbomethoxy-S-methyl-isothiourea. tubitak.gov.tr By using this compound or a derivative, chemists can construct benzimidazole systems with a pre-installed methoxy group at the 7-position and a carbamate functionality at the 2-position, which are common features in bioactive molecules. tubitak.gov.tr

Synthetic Routes to this compound and Related Compounds

The synthesis of this compound and analogous structures is crucial for various applications in medicinal and materials chemistry. The methodologies for creating these molecules can be broadly categorized into direct, one- or two-step approaches and more complex, multi-step sequences. These strategies are designed to precisely install the requisite amino, methoxy, and carbamate functionalities onto the aromatic ring.

Advanced Chemical Transformations and Derivatization Strategies of Methyl 4 Amino 2 Methoxyphenyl Carbamate

Reactivity of the Aryl Amine Functionality

The primary amino group on the aromatic ring is a key site for chemical modification due to its nucleophilic character. This functionality can undergo a variety of classical and modern organic reactions to introduce new substituents and build molecular complexity.

The primary amino group of methyl (4-amino-2-methoxyphenyl)carbamate readily undergoes acylation with various acylating agents, such as acid chlorides or anhydrides, to form stable amide derivatives. This reaction is a fundamental transformation for modifying the properties of the parent molecule. For instance, the introduction of an acetyl group can alter the electronic properties and solubility of the compound. acs.org The reaction typically proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. Studies on similar pyrazolo[3,4-d]pyrimidine structures have shown that acylation of a primary amino group, for example with acetic anhydride (B1165640) (Ac₂O), can be achieved, though in some contexts, this modification has led to a decrease in the biological activity of the final compound. acs.orgacs.org

Table 1: Representative Acylation Reaction

| Reactant | Acylating Agent | Product |

|---|---|---|

| This compound | Acetyl Chloride | Methyl (4-acetamido-2-methoxyphenyl)carbamate |

The primary amino group can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. dergipark.org.trnih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. The formation of Schiff bases from aromatic amines, such as aniline (B41778) derivatives, is a well-established synthetic method. mdpi.comresearchgate.net These reactions are often catalyzed by acid and are typically reversible. The resulting Schiff bases are valuable intermediates in organic synthesis and can be further reduced to form stable secondary amines. mdpi.com The presence of the azomethine group (-N=CH-) in Schiff bases is significant for their chemical properties and their ability to form metal complexes. nih.gov

Table 2: General Schiff Base Formation

| Reactant | Carbonyl Compound | Product Type |

|---|---|---|

| This compound | Aromatic/Aliphatic Aldehyde | N-((substituted)benzylidene)-4-(methoxycarbonylamino)-3-methoxyaniline |

The aryl amine functionality can be converted into a diazonium salt through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). organic-chemistry.orgplantarchives.org The resulting diazonium salt is a highly versatile intermediate. organic-chemistry.org These salts can subsequently react with electron-rich aromatic compounds, such as phenols or anilines, in what is known as an azo coupling reaction to form brightly colored azo compounds. unb.cascialert.net This two-step synthesis is a fundamental method for producing a wide variety of azo dyes. unb.caresearchgate.net The stability and reactivity of the diazonium salt are crucial for the success of the coupling reaction. organic-chemistry.orgresearchgate.net

Table 3: Diazotization and Azo Coupling Process

| Step | Reaction Name | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl (aq), 0-5°C | [4-(Methoxycarbonylamino)-3-methoxyphenyl]diazonium chloride |

The selective modification of the primary amino group in the presence of the carbamate (B1207046) is a key strategy in the multi-step synthesis of complex molecules. The amino group's higher nucleophilicity compared to the carbamate nitrogen allows for selective reactions. masterorganicchemistry.com One common approach is the use of protecting groups. masterorganicchemistry.comresearchgate.net For example, the amino group can be selectively acylated, and after subsequent transformations on other parts of the molecule, the acyl group can be removed to regenerate the amine. This concept of using orthogonal protecting groups—groups that can be removed under different conditions—is central to modern organic synthesis. researchgate.net For instance, a 4-methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr) group is resistant to hydrogenolysis and trifluoroacetic acid but can be removed with methanesulphonic acid, offering a selective deprotection strategy. rsc.org This allows for a planned synthetic route where different functionalities can be manipulated independently.

Transformations Involving the Methyl Carbamate Group

The methyl carbamate group also presents opportunities for chemical transformation, most notably its cleavage to regenerate the parent amine. This function is often installed as a protecting group for an amine, to be removed at a later synthetic stage. masterorganicchemistry.comnih.gov

The methyl carbamate group can be cleaved to regenerate the free amine, a reaction often referred to as deprotection. organic-chemistry.orgnih.gov While carbamates are generally more stable than esters, they can be hydrolyzed under various conditions. nih.gov A notable method for the deprotection of methyl carbamates involves treatment with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in a solvent such as N,N-dimethylacetamide (DMAc) at elevated temperatures. organic-chemistry.orgorganic-chemistry.org This nucleophilic deprotection protocol is valued for its mild conditions, which are compatible with substrates bearing sensitive functional groups that might not tolerate harsher methods like strong acid-mediated deprotection. organic-chemistry.orgnih.gov Alternatively, base-promoted hydrolysis using reagents like lithium hydroxide (B78521) or potassium hydroxide can also be employed to cleave the carbamate bond, although care must be taken to avoid unintended reactions elsewhere in the molecule. nih.gov This transformation is crucial for unmasking the amine functionality after it has served its purpose as a directing or protecting group.

Table 4: Methods for Methyl Carbamate Deprotection

| Method | Reagents and Conditions | Product |

|---|---|---|

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMAc, 75°C | 2-Methoxy-p-phenylenediamine |

Deprotection Strategies for Carbamate-Protected Amines

Basic and Acidic Hydrolysis: Basic hydrolysis of methyl carbamates can be achieved by refluxing with a strong base in a mixed solvent system. archive.org For example, refluxing a methyl carbamate in a solution of potassium hydroxide in aqueous ethanol (B145695) can smoothly yield the corresponding amine in high yields. archive.orgccl.net The mixed solvent system is often necessary to ensure the solubility of both the carbamate starting material and the resulting amine product. archive.org The mechanism in alkaline solution is believed to involve the deprotonation of the amide nitrogen, followed by elimination of the aryloxide. scite.ai

Acid-catalyzed hydrolysis is also a viable method, although the mechanism can be complex and may vary with acid concentration. rsc.org Studies on simple carbamates like ethyl carbamate show a shift in mechanism depending on the acidity of the medium. rsc.org

Nucleophilic and Reductive Cleavage: Carbamates are generally stable but can be cleaved under specific nucleophilic or reductive conditions. A mild and efficient method for the deprotection of methyl carbamates involves treatment with 2-mercaptoethanol in the presence of potassium phosphate in a solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures. organic-chemistry.orgorganic-chemistry.org This nucleophilic protocol is advantageous for substrates with sensitive functionalities that might not tolerate standard hydrogenolysis or strong acid/base conditions. organic-chemistry.org

Reductive cleavage offers another alternative. While often applied to aryl O-carbamates to yield phenols using reagents like the Schwartz reagent (zirconocene hydrochloride), similar principles can be adapted for N-carbamates. organic-chemistry.org For instance, the reduction of carbamate pesticides like methomyl (B1676398) can be accelerated by reduced metal ions such as Fe(II) or Cu(I). nih.gov

Table 1: Deprotection Methods for Methyl Carbamates

| Method | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Basic Hydrolysis | Potassium hydroxide, aqueous ethanol, reflux | Effective for robust substrates; high yields reported. | archive.orgccl.net |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K3PO4, DMAc, 75 °C | Mild conditions, suitable for sensitive functional groups. | organic-chemistry.org |

| Acidic Hydrolysis | Aqueous strong acids (e.g., HCl, H2SO4) | Mechanism can be complex and substrate-dependent. | rsc.org |

Electrophilic Aromatic Substitution and Coupling Reactions on the Phenyl Ring

The phenyl ring of this compound, activated by the amino and methoxy (B1213986) substituents, is amenable to various electrophilic substitution and cross-coupling reactions, enabling further molecular diversification.

While palladium-catalyzed cross-coupling reactions are fundamental to modern synthesis, the use of aryl carbamates as coupling partners is a more recent development. rsc.orgyoutube.com The Suzuki-Miyaura coupling, which traditionally pairs organoboron compounds with organic halides or triflates, has been adapted for aryl carbamates. youtube.comnih.govacs.org This allows the carbamate group, often considered a simple protecting group, to function as a leaving group for C-C bond formation. nih.govacs.orgnih.gov

The key challenge lies in activating the relatively inert aryl carbon-oxygen bond of the carbamate. acs.org Research has shown that nickel catalysts, such as the air- and water-stable NiCl₂(PCy₃)₂, can effectively catalyze the Suzuki-Miyaura coupling of aryl carbamates with arylboronic acids. nih.govacs.orgacs.org The reaction typically proceeds in a solvent like toluene (B28343) at elevated temperatures, using a base such as potassium phosphate (K₃PO₄). nih.govacs.org This methodology is tolerant of various functional groups and has been demonstrated on a broad scope of substrates, including those with electron-donating or withdrawing groups and heterocyclic frameworks. acs.org

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Carbamates

| Aryl Carbamate Substrate | Arylboronic Acid | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Naphthyl carbamate | Phenylboronic acid | 5 mol% NiCl₂(PCy₃)₂ | K₃PO₄, Toluene, 110 °C, 24 h | Good | nih.govacs.org |

| Generic Aryl carbamate | Generic ArB(OH)₂ | 10 mol% NiCl₂(PCy₃)₂ | K₃PO₄ (7.2 equiv), Toluene, 130 °C, 24 h | Good to Excellent | nih.gov |

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. byjus.commasterorganicchemistry.com However, its application to aniline derivatives is challenging because the basic amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation of the catalyst and the aromatic ring. quora.comlibretexts.org

To overcome this limitation, the acylation is often performed on anilides (acylated amines), where the nitrogen is less basic. In the context of this compound, the carbamate group itself may provide sufficient deactivation of the exocyclic nitrogen to allow for ring acylation. Alternatively, the free amino group could be acylated first, followed by a ring acylation step. Modern methods have also introduced catalytic systems that are more tolerant of basic functional groups. For example, triflate salts of various metals have been shown to catalyze the Friedel-Crafts acylation of anilides in high yield, using only a catalytic amount of the Lewis acid. google.com The reaction can be carried out with acylating agents like acid chlorides or anhydrides. byjus.comgoogle.com The position of acylation on the ring would be directed by the existing activating groups (amino and methoxy), likely occurring at the position ortho to the amino group (position 5).

Heterocycle Synthesis Incorporating this compound Derivatives

Derivatives of this compound are valuable precursors for synthesizing complex nitrogen-containing heterocycles. openmedicinalchemistryjournal.comnih.gov Following deprotection to reveal the 1,4-diamine, the resulting ortho-phenylenediamine-type structure is primed for a variety of cyclization reactions.

The deprotected derivative, 3-methoxy-p-phenylenediamine, contains two nucleophilic amino groups that can react with various electrophiles to form heterocyclic rings. One of the most common applications of ortho-phenylenediamines is in the synthesis of quinazolinones, a class of compounds with a wide range of biological activities. nih.govacs.org

A general synthetic route involves the condensation of an anthranilamide (a 2-aminobenzamide) with aldehydes or other carbonyl compounds. acs.orgresearchgate.net The required anthranilamide intermediate could potentially be synthesized from this compound by first deprotecting the carbamate to yield the diamine, followed by selective transformation of one amino group into a carboxamide. Another approach involves reacting an anthranilic acid derivative with formamide (B127407) in the presence of a catalyst system, such as acetic acid and a base, to produce quinazolin-4-one derivatives. google.com Other related heterocycles, such as 4-oxo-2-thio-1,2,3,4-tetrahydroquinazolines, can be synthesized by reacting anthranilamide with carbon disulfide. google.com

The versatile reactivity of the diamine derived from this compound allows for its incorporation into a wide array of complex ring systems beyond simple condensations. Oxidative cyclization represents a powerful strategy for constructing such systems. nih.gov

For instance, a related synthetic pathway involves the intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-butanenitrile derivatives to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This transformation proceeds through a nucleophilic attack of the aniline nitrogen onto a ketone, followed by an oxidation step. By analogy, if the diamine derived from the title compound were to be elaborated into a similar precursor, it could undergo intramolecular cyclization to yield substituted indolinone or other fused heterocyclic systems. Such advanced precursors can then be used in one-pot sequences to build even more complex structures, such as pyridazino[4,3-b]indoles, which have demonstrated significant biological activity. nih.gov The ability to form multiple C-N and C-C bonds in a sequential or one-pot manner highlights the utility of this building block in combinatorial and medicinal chemistry. mdpi.comnih.gov

Mechanistic Investigations and Kinetic Studies of Reactions Involving Methyl 4 Amino 2 Methoxyphenyl Carbamate

Reaction Pathway Elucidation

The transformation of carbamates, particularly through aminolysis and hydrolysis, can proceed via several distinct mechanistic pathways. The specific route is often influenced by the substrate structure, the nature of the nucleophile, and the reaction conditions.

Identification of Key Intermediates (e.g., Zwitterionic Tetrahedral Intermediates in Aminolysis)

In the aminolysis of aryl carbonates, a common structural motif in carbamate (B1207046) chemistry, the reaction is proposed to proceed through a zwitterionic tetrahedral intermediate (T±). Kinetic studies on the aminolysis of aryl phenyl carbonates in acetonitrile (B52724) have shown an upward curvature in plots of the pseudo-first-order rate constant versus amine concentration. This observation is indicative of a stepwise mechanism where the reaction proceeds via the formation of a T± intermediate, which then partitions between catalyzed and uncatalyzed pathways to form the final products. researchgate.net

For the aminolysis of phenyl N-phenylcarbamate, theoretical studies have explored multiple reaction channels, including a concerted pathway, a stepwise route via a tetrahedral intermediate, and a stepwise mechanism involving an isocyanate intermediate. nih.gov These computational models, supported by spectroscopic evidence, suggest that the pathway involving an isocyanate intermediate (an E1cB-type mechanism) is energetically more favorable than the pathway involving a simple tetrahedral intermediate. nih.gov

Furthermore, in the context of decarboxylation of N-arylcarbamates, evidence points to the existence of short-lived, kinetically significant zwitterionic carbamic acid species as key intermediates in the reaction pathway. nih.govacs.org

Role of Transition States in Carbamate Transformations

The nature of the transition state is a critical determinant of the reaction mechanism in carbamate transformations. In the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, the reaction is suggested to proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. This is supported by the need for σ⁻ values for certain substituents in Hammett plots, indicating a resonance interaction with the transition state of the rate-determining step. rsc.org This mechanism involves the formation of a phenyl isocyanate intermediate through a transition state that is stabilized by electron-withdrawing groups on the phenyl ring. rsc.org

Kinetic Analyses of Carbamate Reactivity

Kinetic studies provide quantitative insights into the factors governing the rates of carbamate reactions.

Rate Law Determination and Order of Reactions

The kinetics of the transesterification of O-methyl-N-aryl carbamates with aliphatic alcohols in the presence of their corresponding alkoxide catalysts have been shown to follow first-order kinetics with respect to the carbamate substrate. rsc.org In the aminolysis of aryl phenyl carbonates, the reaction kinetics can be more complex. The observed upward curvature in rate plots suggests that the rate law includes terms for both an uncatalyzed and an amine-catalyzed pathway, consistent with the formation and subsequent reaction of a tetrahedral intermediate. researchgate.net For the alkaline hydrolysis of phenyl N-phenylcarbamate, the rate constant is directly proportional to the hydroxide (B78521) ion concentration up to a pH of 12, indicating a second-order reaction. rsc.org

Effects of Substituents on Reaction Rates (e.g., Hammett σ–ρ Analysis)

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. In the study of substituted phenyl N-phenylcarbamates, Hammett plots are used to correlate the reaction rates with the electronic properties of the substituents.

For the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a Hammett plot of log(kB) versus the substituent constant σ yields a reaction constant (ρ) of 2.8982. viu.ca The positive and large value of ρ indicates that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups. This is consistent with a mechanism where negative charge develops in the transition state, such as in the E1cB mechanism where the phenolate (B1203915) anion is the leaving group. rsc.orgviu.ca

Similarly, in the transesterification of O-methyl-N-phenyl carbamates with alcohols, the Hammett equation has been applied to describe the influence of substituents on the aromatic ring. The results show that electron-withdrawing substituents facilitate the reaction, which aligns with a mechanistic framework involving a nucleophilic attack on the carbonyl carbon. rsc.org

The table below presents data from a Hammett analysis of the base-catalyzed hydrolysis of substituted phenyl N-phenyl carbamates.

| Substituent (X) | σ | kB (M⁻¹s⁻¹) | log(kB) |

| p-CH₃O | -0.27 | 15.1 | 1.18 |

| p-CH₃ | -0.17 | 28.2 | 1.45 |

| m-CH₃ | -0.07 | 55.0 | 1.74 |

| H | 0.00 | 81.3 | 1.91 |

| p-Cl | 0.23 | 427 | 2.63 |

| m-Cl | 0.37 | 1410 | 3.15 |

| m-NO₂ | 0.71 | 18600 | 4.27 |

| p-CN | 0.66 | 20000 | 4.30 |

| p-NO₂ | 0.78 | 44700 | 4.65 |

Data adapted from a problem set on Hammett plots for phenyl N-phenyl carbamates. viu.ca

Catalytic Mechanisms in Carbamate Synthesis and Transformations

Various catalytic systems have been developed to enhance the efficiency and selectivity of carbamate synthesis and transformations. These include metal-based catalysts and photocatalysts.

A notable development is the use of dual nickel photocatalysis for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide. acs.org Mechanistic analysis of this reaction is consistent with a Ni(I)-Ni(III) catalytic cycle. The process is initiated by the photocatalyst-mediated reduction of a Ni(II) precursor to an active Ni(I) species. This is followed by oxidative addition of the aryl halide to the Ni(I) center. The rate-limiting steps are believed to be the reduction of Ni(II) to Ni(I) and the subsequent oxidative addition. acs.org

Another approach involves a visible light-mediated nickel(II)-catalyzed photoredox N-arylation of carbamates with aryl electrophiles. organic-chemistry.org The proposed mechanism for this transformation involves the oxidative addition of the Ni(0) catalyst to the aryl halide, followed by ligand exchange with the carbamate. The cycle is completed by reductive elimination, which is facilitated by energy transfer from an excited iridium(III) photocatalyst. organic-chemistry.org

Role of Specific Catalysts in Carbamate-Related Reactions

The synthesis of carbamates, including Methyl (4-amino-2-methoxyphenyl)carbamate, is significantly influenced by the choice of catalyst. Various catalytic systems have been developed to promote the formation of carbamates from different precursors, such as nitro compounds or amines and a carbonyl source. These catalysts play a crucial role in enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.

One of the primary methods for synthesizing aryl carbamates is the reductive carbonylation of nitroaromatics . This process involves the reduction of a nitro group and the simultaneous incorporation of a carbonyl group derived from carbon monoxide in the presence of an alcohol. Palladium and ruthenium-based catalysts are most commonly employed for this transformation.

Palladium catalysts , often supported on materials like alumina (B75360) and used in conjunction with co-catalysts such as iron(III) chloride, have demonstrated activity in the synthesis of ethyl phenylcarbamate from the reductive carbonylation of nitrobenzene. taylorfrancis.com The use of a heterogeneous palladium catalyst, such as Pd@phen-POP (a phenanthroline-based porous organic polymer), has shown high turnover numbers (TON) and good selectivity for carbamate formation from various nitroarenes. nih.gov For instance, in the reductive carbonylation of nitrobenzene, this catalyst achieved a high turnover number and selectivity for the corresponding carbamate. nih.gov Preliminary mechanistic studies of palladium-catalyzed reductive double carbonylation of nitroarenes suggest the formation of a nitrosoarene as a key intermediate. nih.gov

Ruthenium catalysts , particularly ruthenium carbonyl complexes, are also highly effective for the selective synthesis of carbamates from aromatic nitro compounds. acs.org The kinetics and mechanism of aniline (B41778) and carbamate formation have been studied using ruthenium complexes like Ru(Ph₂PCH₂CH₂PPh₂)(CO)₃. acs.org These studies provide insights into the reaction pathways and the factors controlling product distribution.

Another significant non-phosgene route to carbamates involves the reaction of amines with dimethyl carbonate (DMC) . This reaction can be steered towards either N-methylation or methoxycarbonylation depending on the catalyst and reaction conditions. unicamp.br In the presence of a base, the reaction between amines and DMC predominantly follows a BAc2 mechanism, leading to the formation of a carbamate. unlp.edu.aracs.org The resulting carbamate can then undergo subsequent N-methylation. unlp.edu.ar The use of basic catalysts like potassium carbonate or zeolites such as NaY faujasite can promote the selective formation of carbamates or N-methylated products from functionalized anilines. unicamp.brcore.ac.uk For instance, the reaction of various functionalized anilines with DMC over NaY faujasite leads to highly chemoselective mono-N-methylation, preserving other functional groups like hydroxyl or carboxylic acid. core.ac.uk

The following table summarizes the performance of different catalysts in related carbamate synthesis reactions.

| Catalyst System | Substrate | Product | Key Findings |

| Pd@phen-POP | Nitrobenzene | Methyl phenylcarbamate | High turnover number (TON = 530) and selectivity (92%). nih.gov |

| Ru(Ph₂PCH₂CH₂PPh₂)(CO)₃ | Nitroaromatics | Aryl carbamates | Serves as a model for kinetic and mechanistic studies of carbamate formation. acs.org |

| NaY Faujasite | Functionalized anilines | N-methyl anilines | High chemoselectivity for mono-N-methylation over carbamoylation. core.ac.uk |

| K₂CO₃/DMC | Aniline | Methyl phenylcarbamate / N-methylaniline | Base catalysis favors carbamate formation (BAc2 mechanism). unlp.edu.aracs.org |

Mechanistic Insights into Non-Phosgene Carbamate Formation

The formation of this compound via non-phosgene routes involves intricate mechanistic pathways that are highly dependent on the chosen reagents and catalysts. Two prominent non-phosgene methods are the reductive carbonylation of the corresponding nitroarene and the reaction of the parent amine with a carbonylating agent like dimethyl carbonate (DMC).

Reductive Carbonylation of 2-Methoxy-4-nitroaniline:

The synthesis of this compound can be envisioned through the reductive carbonylation of 2-methoxy-4-nitroaniline. This reaction is typically catalyzed by transition metal complexes, with palladium and ruthenium being the most studied. taylorfrancis.com

The generally accepted mechanism for palladium-catalyzed reductive carbonylation of nitroarenes proceeds through several key steps:

Reduction of the Nitro Group: The nitro group is initially reduced by carbon monoxide, often facilitated by the catalyst, to a nitroso intermediate (Ar-N=O). nih.gov

Formation of a Nitrene Intermediate: Further reduction and deoxygenation of the nitroso group can lead to a highly reactive nitrene intermediate (Ar-N:).

Carbonyl Insertion: The nitrene intermediate is then trapped by carbon monoxide to form an isocyanate (Ar-N=C=O).

Reaction with Alcohol: Finally, the isocyanate reacts with the alcohol (in this case, methanol) to yield the desired carbamate product.

The role of the methoxy (B1213986) group in the 2-position of the aromatic ring can influence the reaction kinetics and selectivity. Its electron-donating nature can affect the reactivity of the nitro group and the stability of the intermediates. DFT calculations in other systems have shown that a methoxy group can act as a catalyst for proton migrations in related cyclization reactions, suggesting it might play a role in facilitating steps of the reductive carbonylation process. nih.gov

Reaction of 4-amino-2-methoxyaniline with Dimethyl Carbonate (DMC):

Another important non-phosgene route is the reaction of the corresponding amine, 4-amino-2-methoxyaniline, with dimethyl carbonate. The mechanism of this reaction is highly sensitive to the presence and nature of catalysts, typically bases. unlp.edu.ar

In the presence of a base, the reaction proceeds via a BAc2 (bimolecular, base-catalyzed, acyl cleavage, nucleophilic substitution) mechanism . unicamp.brunlp.edu.ar

Nucleophilic Attack: The amino group of 4-amino-2-methoxyaniline acts as a nucleophile and attacks the carbonyl carbon of DMC.

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, eliminating a methoxide (B1231860) ion (CH₃O⁻) to form the carbamate product. The base helps to deprotonate the amine, increasing its nucleophilicity, and can also interact with the DMC.

Without a base, the reaction can be less selective and may also proceed via a BAl2 (bimolecular, base-catalyzed, alkyl cleavage, nucleophilic substitution) mechanism , leading to N-methylation. unlp.edu.ar The Hard-Soft Acid-Base (HSAB) principle can be used to rationalize the selectivity. The harder amine nucleophile preferentially attacks the harder carbonyl carbon of DMC (BAc2), while the softer anion of the resulting carbamate is more likely to attack the softer methyl group of another DMC molecule (BAl2), leading to N-methylation of the carbamate. unlp.edu.ar

The chemoselectivity of the reaction of functionalized anilines with DMC can be finely tuned. For example, using a zeolite catalyst like NaY faujasite can favor mono-N-methylation over carbamate formation, even in the presence of other nucleophilic groups. core.ac.uk

The following table outlines the key mechanistic steps in the non-phosgene formation of aryl carbamates.

| Mechanistic Pathway | Key Steps | Intermediates |

| Reductive Carbonylation | 1. Nitro group reduction2. Nitrene formation3. CO insertion4. Reaction with alcohol | Nitrosoarene (Ar-NO)Nitrene (Ar-N:)Isocyanate (Ar-NCO) |

| Reaction with DMC (Base-Catalyzed) | 1. Nucleophilic attack on carbonyl C2. Formation of tetrahedral intermediate3. Elimination of methoxide | Tetrahedral intermediate |

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 4 Amino 2 Methoxyphenyl Carbamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon-hydrogen framework. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), it is possible to deduce the connectivity and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Methyl (4-amino-2-methoxyphenyl)carbamate, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton environment.

The aromatic region is expected to show signals for the three protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the three substituents: the amino (-NH₂), methoxy (B1213986) (-OCH₃), and methyl carbamate (B1207046) (-NHCOOCH₃) groups. Both the amino and methoxy groups are strong electron-donating groups, which increase electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield). youtube.comresearchgate.net The carbamate group's effect is more complex. Based on these principles, a predicted ¹H NMR spectrum can be outlined.

Predicted ¹H NMR Data for this compound Predicted data based on established substituent effects in analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-3) | ~6.3-6.5 | Doublet (d) | 1H |

| Aromatic H (H-5) | ~6.2-6.4 | Doublet of doublets (dd) | 1H |

| Aromatic H (H-6) | ~7.0-7.3 | Doublet (d) | 1H |

| Carbamate NH | ~7.5-8.0 | Singlet (s), broad | 1H |

| Amino NH₂ | ~3.5-4.5 | Singlet (s), broad | 2H |

| Carbamate OCH₃ | ~3.7-3.9 | Singlet (s) | 3H |

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts are highly dependent on the electronic environment of each carbon. nih.govrsc.org Aromatic carbons typically resonate in the 110-160 ppm range. libretexts.org The presence of strong electron-donating groups like -NH₂ and -OCH₃ causes significant upfield shifts (lower ppm) for the carbons they are directly attached to (ipso-carbons) as well as the ortho and para carbons. researchgate.netsemanticscholar.org The carbonyl carbon of the carbamate group is expected to appear significantly downfield.

Predicted ¹³C NMR Data for this compound Predicted data based on established substituent effects in analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~155-158 |

| Aromatic C-2 (-OCH₃) | ~148-152 |

| Aromatic C-4 (-NH₂) | ~140-145 |

| Aromatic C-1 (-NH) | ~128-132 |

| Aromatic C-6 | ~118-122 |

| Aromatic C-5 | ~105-110 |

| Aromatic C-3 | ~100-105 |

| Carbamate OCH₃ | ~52-55 |

While 1D NMR provides fundamental structural data, two-dimensional (2D) NMR techniques are essential for unambiguous assignment and for probing stereochemical and conformational details. slideshare.netyoutube.comresearchgate.netwikipedia.org

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings through bonds. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-5 with H-6), confirming their connectivity on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons. wikipedia.org This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy proton signals to their respective carbon signals, validating the assignments made in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular structure. For instance, it would show a correlation from the carbamate -OCH₃ protons to the carbonyl carbon, and from the aromatic protons to neighboring carbons, confirming the substitution pattern of the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, which is invaluable for conformational analysis. libretexts.org A NOESY spectrum could reveal spatial proximity between the protons of the methoxy group at C-2 and the aromatic proton at H-3, or between the carbamate N-H proton and the aromatic proton at H-6, providing insights into the preferred orientation of the substituents. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis. rsc.orglibretexts.org

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight. For this compound (molecular formula C₉H₁₂N₂O₃), the expected molecular weight is approximately 196.19 g/mol . In positive-ion mode ESI-MS, the compound would primarily be observed as the protonated molecule, [M+H]⁺, at an m/z value of approximately 197.1.

Tandem mass spectrometry (MS/MS) involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint. For carbamates, common fragmentation pathways include the loss of small neutral molecules. nih.gov

Predicted ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 197.1 | 165.1 | CH₃OH (32) | Loss of methanol |

| 197.1 | 138.1 | C₂H₃O₂ (59) | Loss of the methyl carbamate moiety |

| 197.1 | 153.1 | CO₂ (44) | Loss of carbon dioxide |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to within 0.003 mass units), allowing for the unambiguous determination of a molecule's elemental composition. fiveable.meoregonstate.edumeasurlabs.com This capability is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental formulas (isobars). algimed.com

For this compound, the molecular formula is C₉H₁₂N₂O₃. The calculated exact mass of the neutral molecule is 196.08479 Da. In an HRMS experiment, the protonated molecule [M+H]⁺ would be observed at a calculated exact mass of 197.09242 Da. The experimental measurement of this precise mass would provide strong evidence to confirm the elemental formula C₉H₁₂N₂O₃. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to confirm the molecular structure of this compound. In this method, the compound is first ionized, typically forming a protonated molecule [M+H]⁺, which is then selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide a fragmentation pattern, which serves as a structural fingerprint of the molecule.

For carbamate compounds, fragmentation often occurs at the carbamate group itself. Common fragmentation pathways for carbamates include the neutral loss of methyl isocyanate (CH₃NCO, 57 Da) or decarboxylation (loss of CO₂, 44 Da). nih.gov The fragmentation of the protonated this compound ion would be expected to produce specific product ions that confirm the connectivity of the methoxy, amino, and methylcarbamate groups on the phenyl ring. The interpretation of these fragmentation patterns is crucial for the unambiguous structural assignment of the molecule. nih.gov

The process allows for the differentiation of isomers and provides a high degree of confidence in the compound's identification. mdpi.com By comparing the observed fragmentation pattern with known fragmentation rules for carbamates and related aromatic amines, researchers can definitively confirm the structure. nih.gov

Table 1: Predicted MS/MS Fragmentation Data for Protonated this compound [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 197.1 | 138.1 | CH₃NCO (59 Da) | 4-amino-2-methoxyphenol ion |

| 197.1 | 152.1 | CH₅NO (45 Da) | 2-methoxy-4-isocyanatophenylamine ion |

| 197.1 | 123.1 | C₂H₄O₂ (60 Da) + NH₂ | Methoxy-aminobenzylidyne ion |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The structure of this compound contains several key functional groups: a primary amine (-NH₂), a carbamate group (-NHCOO-), a methoxy group (-OCH₃), and a substituted aromatic ring. Each of these groups produces distinct peaks in the FTIR spectrum. The primary amine typically shows two N-H stretching bands, while the carbamate group is characterized by a strong carbonyl (C=O) stretching vibration. rsc.orgyoutube.com The presence of aromatic C-H bonds and the C=C bonds of the benzene ring, as well as the C-O bonds of the ether and carbamate, also give rise to specific absorption bands that collectively confirm the molecule's functional group composition. mdpi.comnih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two peaks) |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic (C-H) | Stretch (in -OCH₃) | 2850 - 3000 | Medium |

| Carbamate (C=O) | Stretch | 1700 - 1730 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong |

| Primary Amine (N-H) | Bend | 1580 - 1650 | Medium |

| Ether/Carbamate (C-O) | Stretch | 1200 - 1300 | Strong |

Chromatographic Techniques for Purity Assessment and Separation

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. atlantis-press.comresearchgate.net This technique is used to qualitatively assess the presence of starting materials, intermediates, and the final product in a reaction mixture. arkat-usa.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. thieme.de Generally, more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

By comparing the spots from the reaction mixture to spots of the pure starting materials, chemists can determine if the reactants have been consumed and if the desired product has been formed. The appearance of a new spot, corresponding to the product, and the disappearance of the starting material spots indicate that the reaction is proceeding. atlantis-press.comresearchgate.net

Table 3: Conceptual TLC Data for Monitoring Synthesis

| Compound | Polarity | Expected Rf Value | Observation |

| Starting Material (e.g., 4-nitro-2-methoxyaniline) | More Polar | Low | Spot diminishes as reaction progresses. |

| Intermediate | Varies | Intermediate | May appear and then disappear. |

| Product (this compound) | Less Polar | High | Spot appears and intensifies over time. |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound and for its quantitative analysis. This technique offers high resolution and sensitivity, allowing for the separation and quantification of the main compound from any impurities or byproducts.

A common approach for analyzing aromatic compounds like this is reversed-phase HPLC. In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic ring strongly absorbs light.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area of the sample is compared to a calibration curve generated from standards of known concentration.

Table 4: Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) in Derivatization Studies

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. sigmaaldrich.com To overcome these issues, derivatization is often employed. jfda-online.com

Derivatization involves chemically modifying the analyte to make it more volatile and thermally stable. researchgate.net For this compound, the primary amine (-NH₂) and the N-H of the carbamate are the most common sites for derivatization. Reagents such as silylating agents (e.g., MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride) can be used to replace the active hydrogens with nonpolar groups. sigmaaldrich.comresearchgate.net

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides mass spectral data that confirms its identity. scispec.co.thresearchgate.net The resulting mass spectrum will show a molecular ion corresponding to the derivatized molecule and a characteristic fragmentation pattern that can be used for structural confirmation. This approach enhances chromatographic efficiency and detection sensitivity. jfda-online.com

Table 5: Common Derivatization Approaches for GC-MS Analysis

| Derivatization Type | Reagent Example | Target Functional Group | Benefit |

| Silylation | MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | -NH₂ and carbamate N-H | Increases volatility and thermal stability. |

| Acylation | TFAA (Trifluoroacetic anhydride) | -NH₂ and carbamate N-H | Improves chromatographic peak shape and volatility. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique in chemical research, providing crucial data for the confirmation of a compound's empirical formula. This method determines the mass percentages of the individual elements—primarily carbon (C), hydrogen (H), nitrogen (N), and in some cases, oxygen (O)—that constitute a purified sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the experimental and theoretical data serves as a strong indicator of the sample's purity and corroborates its elemental composition.

For this compound, the proposed molecular formula is C₉H₁₂N₂O₃. Based on this formula, the theoretical elemental composition has been calculated. The molecular weight of the compound is 196.20 g/mol . The expected weight percentages of carbon, hydrogen, nitrogen, and oxygen are presented in the table below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Ratio | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 55.10 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.16 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.28 |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.46 |

| Total | 196.206 | 100.00 |

Theoretical and Computational Chemistry Studies on Methyl 4 Amino 2 Methoxyphenyl Carbamate

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For "Methyl (4-amino-2-methoxyphenyl)carbamate," these studies reveal the distribution of electrons and the nature of chemical bonds, which are crucial for predicting its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing the molecular geometry to its lowest energy state and calculating various electronic properties. For carbamate-containing molecules, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net

For a molecule similar to "this compound," such as Aminocarb, DFT has been used to show that the optimized geometry is in excellent agreement with experimental data from X-ray diffraction. iucr.orgresearchgate.net These calculations also help in determining the distribution of electrostatic and dispersion energies, which are dominant intermolecular interactions. iucr.orgresearchgate.net

Table 1: Illustrative Calculated Geometrical Parameters for a Carbamate (B1207046) Structure (Note: Data is illustrative for a generic carbamate fragment and not specific to this compound)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(2d,p)) |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Length | N-C(O) | 1.38 Å |

| Bond Angle | O=C-O | 125.0° |

| Bond Angle | O-C-N | 110.0° |

| Bond Angle | C-O-C | 116.0° |

HOMO-LUMO Energy Analysis for Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For aromatic amine and carbamate compounds, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is often distributed over the carbamate and phenyl groups. This distribution indicates that the amino group and the phenyl ring are the primary sites for electrophilic attack. The HOMO-LUMO gap can be used to understand the charge transfer within the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Data is illustrative and not specific to this compound)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemicalbook.com The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. acs.org

In a molecule like "this compound," the negative potential (red) is expected to be localized around the oxygen atoms of the carbamate and methoxy (B1213986) groups, making them sites for electrophilic attack. The positive potential (blue) is likely concentrated around the hydrogen atoms of the amino group, identifying them as sites for nucleophilic interactions. iucr.orgresearchgate.net

Molecular Dynamics Simulations (if applicable for conformational or interaction studies)

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach with DFT. mdpi.com These calculations provide valuable support for the assignment of experimental ¹H and ¹³C NMR spectra. For related structures, computational NMR data has shown good correlation with experimental values. mdpi.com

Vibrational Frequencies: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be calculated using DFT. These theoretical spectra help in assigning the vibrational modes of the molecule to specific bond stretches, bends, and torsions. For methylcarbamate, calculations have been performed to analyze its vibrational spectra, showing satisfactory agreement with experimental data. researchgate.net

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: Data is illustrative for analogous compounds and not specific to this compound)

| Spectroscopic Data | Functional Group | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (ppm) | C=O (carbamate) | ~155 | ~156 |

| ¹H NMR Chemical Shift (ppm) | N-H (amino) | ~4.5 | ~4.7 |

| IR Vibrational Frequency (cm⁻¹) | C=O stretch | ~1700 | ~1710 |

| IR Vibrational Frequency (cm⁻¹) | N-H stretch | ~3400 | ~3420 |

Computational Mechanistic Studies (e.g., Transition State Modeling)

Computational chemistry can be used to model reaction mechanisms and determine the structures and energies of transition states. This is particularly useful for understanding how a molecule might be synthesized or how it might react with other species. For instance, in reactions involving carbamates, DFT calculations can elucidate the reaction pathway and the role of catalysts. nih.gov While specific transition state modeling for reactions involving "this compound" is not widely documented, studies on similar systems have proposed transition-state models to explain reaction outcomes, such as the interaction between reactants and catalysts through hydrogen bonding. acs.org

Advanced Applications of Methyl 4 Amino 2 Methoxyphenyl Carbamate in Organic and Medicinal Chemistry Research

Role as a Versatile Synthetic Building Block

The strategic placement of functional groups on the phenyl ring of Methyl (4-amino-2-methoxyphenyl)carbamate endows it with considerable utility as a scaffold for creating more complex chemical entities.

Precursor for Advanced Aromatic Amine Derivatives

The primary amino group of this compound serves as a key handle for the synthesis of a variety of advanced aromatic amine derivatives. Standard organic transformations can be employed to modify this group, leading to the formation of amides, sulfonamides, and secondary or tertiary amines. These reactions are fundamental in drug discovery and materials science for modulating the physicochemical and biological properties of the parent molecule.

For instance, acylation of the amino group can introduce a wide range of substituents, thereby altering the electronic and steric environment of the molecule. Such modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

Table 1: Representative Transformations of the Amino Group

| Reagent | Product Type | Potential Application |

| Acyl Halide/Anhydride (B1165640) | Amide | Pharmaceutical Scaffolds |

| Sulfonyl Chloride | Sulfonamide | Antibacterial Agents |

| Aldehyde/Ketone (Reductive Amination) | Secondary/Tertiary Amine | CNS-active Compounds |

Scaffold for Combinatorial Chemistry Libraries

The multifunctional nature of this compound makes it an ideal scaffold for the construction of combinatorial chemistry libraries. The distinct reactivity of its functional groups allows for a stepwise and controlled introduction of molecular diversity. By systematically reacting the amino and carbamate (B1207046) functionalities with a collection of diverse building blocks, large libraries of related compounds can be rapidly synthesized. These libraries are invaluable for high-throughput screening to identify novel drug candidates or materials with desired properties. The general approach involves anchoring the scaffold to a solid support and then sequentially adding different chemical moieties.

Intermediacy in the Synthesis of Complex Molecules

Beyond its role as a basic building block, this compound can serve as a crucial intermediate in the multi-step synthesis of complex organic molecules, including pharmaceutical agents.

Precursor in Pharmaceutical Intermediate Synthesis

The structural motif of a substituted aniline (B41778) is prevalent in a wide range of pharmaceuticals. The specific arrangement of the amino, methoxy (B1213986), and carbamate groups in this compound makes it a plausible precursor for various heterocyclic systems that form the core of many drugs. For example, intramolecular cyclization reactions could potentially lead to the formation of benzoxazole (B165842) or quinoline (B57606) derivatives, which are known to exhibit a broad spectrum of biological activities. The carbamate group can act as a directing group or a protecting group that can be removed at a later stage of the synthesis.

Development of Prodrugs focusing on Chemical Design and Release Mechanisms

The carbamate functionality in this compound is a well-established feature in prodrug design. A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. The carbamate linkage can be designed to be cleaved by specific enzymes, such as esterases, which are abundant in the body. This enzymatic cleavage would release the active drug, potentially a more complex molecule attached to the carbamate's nitrogen or oxygen. This strategy can be employed to improve a drug's solubility, stability, or pharmacokinetic profile. The rate of release can be fine-tuned by modifying the steric and electronic properties of the carbamate and the attached drug molecule.

Table 2: Prodrug Release Mechanism

| Linkage | Cleavage Mechanism | Releasing Enzyme (Example) |

| Carbamate | Hydrolysis | Carboxylesterases |

Research in Chemical Transformations for Industrial Processes

The development of efficient and scalable chemical transformations is a cornerstone of industrial chemistry. Research into the reactivity of this compound could uncover novel synthetic routes that are amenable to large-scale production. For example, catalytic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, performed on a halogenated derivative of the compound, could provide a powerful method for constructing complex biaryl structures. Optimizing reaction conditions, including catalyst selection, solvent, and temperature, would be crucial for developing an industrially viable process. Such processes are essential for the cost-effective manufacturing of pharmaceuticals and other fine chemicals.

Q & A

Q. What are the optimal synthetic routes for Methyl (4-amino-2-methoxyphenyl)carbamate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer: The synthesis of carbamate derivatives typically involves coupling reactions between amines and chloroformates. For this compound, a modified Hofmann rearrangement or nucleophilic substitution under controlled pH and temperature is recommended. Reaction parameters such as solvent choice (e.g., ethyl acetate for stability ), microwave-assisted synthesis (to enhance efficiency ), and supercritical CO₂ (to improve selectivity ) should be optimized. Yield can be monitored via HPLC or TLC, with purification via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the carbamate structure and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while FT-IR confirms functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹). For crystallinity analysis, X-ray diffraction (XRD) using SHELX software is recommended. Purity should be assessed via melting point determination and HPLC with UV detection .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Stability studies should include accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C), humidity (60–90% RH), and light exposure. Hydrolysis susceptibility (acidic/basic conditions) should be evaluated via pH-stress testing. Analytical methods like stability-indicating HPLC can track degradation products. Preliminary data from analogous carbamates suggest refrigeration in airtight, light-resistant containers with desiccants .

Q. What are the safety protocols for handling this compound in laboratory settings?

- Methodological Answer: Given the potential hazards of carbamates (e.g., respiratory irritation, skin sensitization), follow GHS guidelines: use fume hoods, nitrile gloves, and lab coats. Emergency procedures include immediate rinsing for eye/skin contact and activated charcoal for accidental ingestion. Safety Data Sheets (SDS) for structurally similar compounds recommend waste disposal via incineration or approved chemical waste services .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., amino, methoxy) influence reactivity in nucleophilic substitution reactions?

- Methodological Answer: The electron-donating methoxy group at the 2-position and amino group at the 4-position activate the phenyl ring toward electrophilic substitution but may reduce nucleophilic attack at the carbamate carbonyl. Comparative studies with chlorinated analogs (e.g., Methyl N-(4-chlorophenyl)carbamate ) suggest that substituent electronic effects can be quantified via Hammett constants. Kinetic studies under varying pH and solvent polarities are advised to map reactivity trends .

Q. What strategies mitigate competing side reactions during synthesis (e.g., hydrolysis or dimerization)?

- Methodological Answer: Competing hydrolysis can be minimized by using anhydrous solvents (e.g., THF, DMF) and inert atmospheres. Additives like molecular sieves or scavengers (e.g., triethylamine for HCl absorption) improve yield. For dimerization, steric hindrance can be introduced via bulky protecting groups. Process optimization using Design of Experiments (DoE) is recommended to balance competing factors .

Q. How can computational methods (e.g., molecular docking) predict biological targets or metabolic pathways?

- Methodological Answer: Molecular docking simulations (using AutoDock Vina or Schrödinger) can identify potential enzyme targets (e.g., acetylcholinesterase or β-secretase) by analyzing ligand-receptor binding affinities. Density Functional Theory (DFT) calculations assess metabolic pathways, such as hydrolysis or oxidation. Comparative analysis with analogs (e.g., tert-butyl derivatives ) helps validate computational predictions experimentally .

Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer: SAR studies should focus on substituent modifications:

- Amino group: Acylation or alkylation to modulate solubility and bioavailability.

- Methoxy group: Replacement with halogens or nitro groups to alter electronic properties.

- Carbamate linkage: Substitution with urea or thiocarbamate for stability.

Bioactivity assays (e.g., antimicrobial MIC, enzyme inhibition IC₅₀) paired with QSAR models can prioritize derivatives for synthesis .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Methodological Answer: Contradictions may arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d₆, CDCl₃) for consistency. 2D NMR techniques (COSY, HSQC) clarify coupling patterns and assign ambiguous peaks. Cross-validation with high-resolution MS and XRD (if crystalline) resolves structural ambiguities .

Q. What experimental approaches validate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer:

- Kinase inhibition: Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values against a panel of kinases (e.g., EGFR, HER2).

- Antimicrobial activity: Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Synergy studies with known antibiotics (e.g., β-lactams) can assess combinatorial effects.

- Mechanistic studies: Western blotting or flow cytometry to evaluate apoptosis or cell cycle arrest in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.